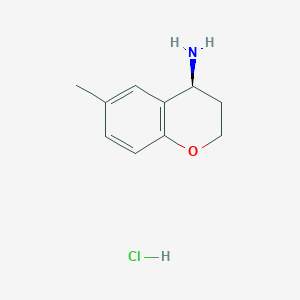

(S)-6-Methylchroman-4-amine hydrochloride

Description

Significance of Chiral Scaffolds in Contemporary Chemical Research

Chirality, a fundamental property of molecules lacking an internal plane of symmetry, is of paramount importance in modern chemical and biological sciences. nih.gov Many essential biological molecules, including amino acids, sugars, DNA, and proteins, are chiral. nih.gov Consequently, chiral molecules often interact differently with biological systems, which are themselves chiral environments. mdpi.com This stereospecificity is critical in drug discovery, as enantiomers (non-superimposable mirror images) of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles. mdpi.comlongdom.org For instance, one enantiomer might provide a therapeutic effect while the other could be inactive or even harmful. lifechemicals.com

The growing emphasis on stereochemically pure compounds has fueled the demand for chiral scaffolds—molecular frameworks with defined three-dimensional arrangements. nih.gov These scaffolds serve as essential building blocks in asymmetric synthesis, enabling chemists to construct complex, enantiomerically pure molecules with high precision. longdom.org The use of such scaffolds allows for the exploration of three-dimensional chemical space, leading to drugs with increased affinity, higher specificity, and improved safety profiles. nih.gov The development of novel chiral scaffolds is a key area of research, driving innovation in pharmaceuticals, materials science, and agrochemicals. longdom.orglifechemicals.com

Overview of Chromane (B1220400) and Chroman-4-one Derivatives as Privileged Structures in Synthetic Chemistry

Among the vast array of heterocyclic compounds, the chromane framework and its derivatives, particularly chroman-4-ones, are recognized as "privileged structures" in medicinal chemistry and organic synthesis. researchgate.netnih.govnih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them a fertile source for the development of new therapeutic agents. acs.org The chromane ring system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a core component of numerous naturally occurring compounds, such as tocopherols (B72186) (Vitamin E), and a vast number of synthetic molecules with significant biological activity. nih.govcore.ac.uk

The structural versatility of the chromane and chroman-4-one skeleton allows for modifications at various positions, leading to a wide diversity of compounds. researchgate.netgu.se This structural diversity translates into a broad spectrum of pharmacological properties. nih.gov

Chroman-4-ones are highly valued as intermediates and building blocks in organic synthesis due to their chemical reactivity and structural features. researchgate.netnih.govresearchgate.net The chroman-4-one scaffold provides a robust platform for introducing a variety of functional groups and building molecular complexity. gu.se Numerous synthetic methodologies have been developed for the preparation of chroman-4-one derivatives, highlighting their importance in the field. researchgate.netrsc.org These compounds can be readily transformed into other valuable structures, including chromanes, chromenes, and various substituted derivatives, further expanding their utility in synthetic campaigns. nih.gov The development of catalytic asymmetric methods has enabled the synthesis of polysubstituted chiral chromans with high stereocontrol, which are crucial for creating enantiomerically pure final products. nih.govrsc.orgrsc.org

The chromane and chroman-4-one motifs are ubiquitous in a wide range of structurally diverse chemical entities. cas.czresearchgate.net They form the core of many flavonoids, a class of polyphenolic compounds found in plants that exhibit a broad range of pharmacological properties. core.ac.uk Beyond natural products, synthetic compounds incorporating these scaffolds have shown remarkable biological and pharmaceutical activities. researchgate.net Derivatives of chromane and chroman-4-one have been investigated for numerous applications, demonstrating their wide-ranging therapeutic potential. nih.govnih.gov The ability of this scaffold to be incorporated into such a vast array of molecules underscores its status as a truly privileged structure in chemistry. acs.org

Specific Focus on (S)-6-Methylchroman-4-amine Hydrochloride as a Chiral Synthon

Within the family of chiral chromane derivatives, (S)-6-Methylchroman-4-amine hydrochloride emerges as a significant chiral synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This specific compound provides a stereodefined amine group on the chiral chroman backbone, making it a valuable building block for creating more complex, enantiomerically pure molecules.

(S)-6-Methylchroman-4-amine hydrochloride is utilized in pharmaceutical research and development as a key intermediate. chemimpex.com Its defined stereochemistry is crucial for synthesizing targeted therapeutic agents, particularly in fields like neuropharmacology. chemimpex.com The presence of the amine group allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular architectures.

Below is a table detailing the key properties of this compound.

| Property | Value |

| CAS Number | 1392218-82-4 biotuva.com |

| Molecular Formula | C₁₀H₁₄ClNO biotuva.comchemscene.com |

| Molecular Weight | 199.68 g/mol chemimpex.combiotuva.com |

| Appearance | Light brown powder chemimpex.com |

| Purity | ≥95% to 97% chemimpex.combiotuva.com |

| Melting Point | >250 °C chemimpex.com |

Properties

IUPAC Name |

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTASUXSWBNHHX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 6 Methylchroman 4 Amine Hydrochloride

Retrosynthetic Analysis of (S)-6-Methylchroman-4-amine Hydrochloride

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnections and Functional Group Interconversions

The primary retrosynthetic disconnection for (S)-6-Methylchroman-4-amine hydrochloride involves the C4-N bond, leading to the corresponding 6-methylchroman-4-one. This ketone is a logical precursor as the amine can be introduced stereoselectively through methods such as reductive amination or the reduction of an oxime.

A further key disconnection is the C-O bond of the pyran ring, which can be retrosynthetically cleaved to reveal a substituted phenol (B47542) and a three-carbon electrophilic synthon. This leads to a plausible synthetic strategy starting from p-cresol.

Key Disconnections:

C4-N Bond: Disconnecting the amine at the C4 position simplifies the target to 6-methylchroman-4-one. This transformation can be achieved in the forward sense via reductive amination.

C-O Ether Bond: Cleavage of the ether linkage in the chroman ring points towards an intramolecular cyclization, such as an oxa-Michael addition, as a key ring-forming step.

Functional Group Interconversions (FGI):

Amine from Ketone: The amine functionality can be introduced from a ketone precursor. This interconversion is central to establishing the desired stereochemistry at C4.

Chromanone from Phenol: The chromanone core can be constructed from a suitably substituted phenol, such as p-cresol, through reactions that form the pyran ring.

Strategic Planning for Enantioselective Access

The central challenge in synthesizing (S)-6-Methylchroman-4-amine hydrochloride is the establishment of the stereocenter at the C4 position. An effective strategy involves the use of a chiral auxiliary to direct a diastereoselective transformation, which upon removal of the auxiliary, yields the desired enantiomerically enriched product.

One strategic approach involves the acylation of a chiral auxiliary with a derivative of 6-methylchroman-4-one. The resulting N-acyl derivative can then undergo a diastereoselective reduction of the ketone, guided by the steric and electronic properties of the chiral auxiliary. Subsequent cleavage of the auxiliary would furnish the target amine.

Asymmetric Synthesis Approaches for Chroman-4-amine (B2768764) Structures

The asymmetric synthesis of chroman-4-amine structures often relies on methods that can introduce the chiral amine functionality with high enantioselectivity. Chiral auxiliary-mediated synthesis is a robust and well-established method for achieving this goal.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This methodology is particularly effective for the synthesis of chiral amines. osi.lv

The choice of a chiral auxiliary is critical for achieving high diastereoselectivity. Ideal auxiliaries are readily available in both enantiomeric forms, easily attached to and removed from the substrate, and provide a strong stereochemical bias in the key transformation. researchgate.net For the synthesis of chiral amines, auxiliaries such as Evans oxazolidinones and camphorsultams have proven to be highly effective. wikipedia.orgresearchgate.net

Commonly Used Chiral Auxiliaries:

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | Derived from amino acids, they provide excellent stereocontrol in aldol, alkylation, and reduction reactions. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate or reacting center. santiago-lab.com |

| Camphorsultam | Based on the rigid camphor (B46023) skeleton, this auxiliary offers high levels of stereoselectivity in a variety of reactions. Its rigid structure allows for predictable facial bias. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | These auxiliaries are effective for the asymmetric alkylation of amides. nih.gov |

| tert-Butanesulfinamide | Ellman's auxiliary is particularly useful for the asymmetric synthesis of amines via the reduction of N-sulfinylimines. osi.lv |

The selection of the appropriate auxiliary depends on the specific reaction and the nature of the substrate. For the diastereoselective reduction of a ketone, an auxiliary that can form a rigid chelated intermediate with the reducing agent and the ketone carbonyl would be ideal.

A plausible route to (S)-6-Methylchroman-4-amine hydrochloride using a chiral auxiliary would involve the diastereoselective reduction of an N-acylated derivative of 6-methylchroman-4-one. For instance, an Evans oxazolidinone could be acylated with a derivative of the chromanone. The resulting N-acyl oxazolidinone would then be subjected to a diastereoselective reduction of the ketone.

The stereochemical outcome of the reduction is dictated by the conformation of the substrate-auxiliary conjugate. The bulky group on the chiral auxiliary effectively blocks one face of the ketone, forcing the hydride reducing agent to attack from the less hindered face. This results in the formation of one diastereomer in excess.

Hypothetical Diastereoselective Reduction:

| Substrate | Chiral Auxiliary | Reducing Agent | Major Diastereomer |

| N-(6-Methylchroman-4-one-carbonyl)-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | L-Selectride® | (S)-alcohol |

| N-(6-Methylchroman-4-one-carbonyl)-camphorsultam | (1S)-(-)-2,10-Camphorsultam | NaBH₄, TiCl₄ | (S)-alcohol |

Following the diastereoselective reduction, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis or reduction, to yield the enantiomerically enriched (S)-4-hydroxy-6-methylchroman. santiago-lab.com The hydroxyl group can then be converted to the amine via standard functional group manipulations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, to afford the final product, (S)-6-Methylchroman-4-amine hydrochloride.

Auxiliary Cleavage and Recovery Strategies

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary must be cleaved from the product and should ideally be recovered for reuse to maintain economic viability. wikipedia.org

Commonly employed chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones and Oppolzer's sultam. wikipedia.orgresearchgate.net The cleavage of these auxiliaries is a critical step and various methods have been developed to achieve this without racemization of the newly formed stereocenter.

For N-acylated Evans oxazolidinones, a widely used cleavage method involves hydrolysis with lithium hydroperoxide (LiOOH). publish.csiro.auacs.org This method is favored for its mild conditions, which preserve the integrity of the product's stereocenter. The reaction typically proceeds by nucleophilic attack at the exocyclic carbonyl group, releasing the chiral carboxylic acid derivative and the intact auxiliary. publish.csiro.au In contrast, using lithium hydroxide (B78521) (LiOH) often leads to undesired endocyclic cleavage of the oxazolidinone ring itself. publish.csiro.au The recovered auxiliary can then be purified and reused in subsequent synthetic batches.

Another common strategy involves reductive cleavage. For instance, treatment with lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amide linkage to afford the corresponding chiral alcohol, while leaving the auxiliary intact for recovery. acs.org

In the context of synthesizing (S)-6-Methylchroman-4-amine, a hypothetical application of a chiral auxiliary would involve attaching it to a precursor molecule to direct the stereoselective introduction of the amine group. After the diastereoselective step, a cleavage strategy would be chosen based on the desired final functionality. For instance, if the amine is introduced via a conjugate addition to an α,β-unsaturated system, subsequent cleavage would be necessary. The development of continuous flow processes has also enabled automated recovery and real-time recycling of auxiliaries like Oppolzer's sultam, significantly improving the atom and step economy of this synthetic approach. researchgate.netrsc.org

Table 1: Common Chiral Auxiliaries and Their Cleavage Methods

| Chiral Auxiliary | Cleavage Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Evans Oxazolidinone | LiOOH, H₂O₂ | Carboxylic Acid | publish.csiro.au |

| Evans Oxazolidinone | LiBH₄ | Alcohol | acs.org |

| Evans Oxazolidinone | MeOMgBr | Methyl Ester | |

| Oppolzer's Camphorsultam | LiAlH₄ | Alcohol | researchgate.net |

| Oppolzer's Camphorsultam | K-Selectride | Amide | |

| Pseudoephedrine | Acid/Base Hydrolysis | Carboxylic Acid | wikipedia.org |

Asymmetric Catalysis for Chiral Chroman-4-amine Formation

Asymmetric catalysis offers a more elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral amines. nih.gov Catalytic systems based on metals like rhodium, iridium, and palladium have been extensively developed for asymmetric hydrogenation and amination reactions. acs.orgnih.govrsc.org

For the synthesis of chiral chroman-4-amines, a potential route is the asymmetric hydrogenation of a pre-formed enamine or imine derived from 6-methylchroman-4-one. Iridium and rhodium complexes with chiral ligands are particularly effective for the asymmetric hydrogenation of C=N bonds, providing access to chiral amines with high enantioselectivity. acs.org For example, iridium-catalyzed asymmetric allylic amination has been shown to be highly regio- and enantioselective for the synthesis of primary allylic amines. nih.govberkeley.edu A similar strategy could be envisioned for the functionalization of a suitable chromene derivative.

Another approach involves the rhodium-catalyzed asymmetric conjugate addition of an amine source to an α,β-unsaturated chromanone derivative, followed by reduction of the ketone. rsc.org Furthermore, rhodium-catalyzed C-H amination using a chiral rhodium(II) complex could potentially install the amine group directly at the benzylic C4 position with high stereocontrol. colab.ws

Table 2: Examples of Metal-Catalyzed Asymmetric Amination Reactions

| Metal Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Allylic Amination | Allylic Carbonates | up to >99% | nih.gov |

| Rh(II) / Chiral Ligand | C-H Amination | Benzylic C-H bonds | up to 97% | colab.ws |

| Rh / Chiral Diene | Conjugate Addition | α,β-Unsaturated Esters | up to 92% | rsc.org |

| Ir / Chiral Cp Ligand | Asymmetric Hydrogenation | Oximes | up to 99% | acs.org |

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, often providing complementary reactivity to metal-based catalysts. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and chiral amines are prominent classes of organocatalysts. researchgate.netnih.gov

CPAs have proven to be highly effective in catalyzing asymmetric reactions involving imine intermediates. researchgate.netrsc.org A plausible strategy for synthesizing (S)-6-Methylchroman-4-amine would involve the CPA-catalyzed reaction of 6-methylchroman-4-one with an amine source, proceeding through an asymmetric reductive amination pathway. The CPA would activate the intermediate iminium ion and control the facial selectivity of hydride addition.

Another powerful organocatalytic method is the asymmetric Mannich reaction. This reaction could be applied in an intramolecular fashion to construct the chiral amine functionality on the chroman scaffold. For instance, a one-pot intramolecular Mannich reaction catalyzed by a proline derivative has been used to synthesize 4-aminoisochromanones with excellent diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.net A similar strategy, starting from a suitably functionalized phenol, could provide access to the desired 6-methylchroman-4-amine.

Table 3: Organocatalytic Approaches to Chiral Amine Synthesis

| Organocatalyst Type | Reaction Type | Achieved Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Annulation | up to 90% ee | rsc.org |

| Tetrazole-substituted Proline | Intramolecular Mannich | up to 99% ee, 99:1 dr | organic-chemistry.org |

| Proline | Mannich Reaction | up to 99% ee | researchgate.net |

| CPA | Friedel-Crafts Alkylation | up to 98% ee | researchgate.net |

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral amines, transaminases (TAs), also known as aminotransferases (ATAs), are particularly powerful biocatalysts. mdpi.comnih.govresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. mdpi.comdiva-portal.org This reaction can be used in an asymmetric synthesis mode to produce a single enantiomer of the corresponding chiral amine with near-perfect enantiomeric excess. acs.org

To synthesize (S)-6-Methylchroman-4-amine hydrochloride, a chemoenzymatic route would employ a prochiral starting material, 6-methylchroman-4-one. This ketone would be subjected to an amination reaction catalyzed by an (S)-selective ω-transaminase. The choice of enzyme is crucial and often requires screening of a library of transaminases to find one with high activity and selectivity for the specific substrate. nih.gov The reaction equilibrium can sometimes be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone by-product can drive the reaction to completion. nih.govthieme-connect.com This biocatalytic approach avoids the need for heavy metals or complex chiral ligands and is considered a green chemistry method. mdpi.com

Table 4: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Enzyme Type | Reaction Mode | Substrate | Amine Donor | Outcome | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral Ketone | Isopropylamine | 100% Theoretical Yield | mdpi.com |

| (R)-selective ω-TA | Asymmetric Synthesis | Prositagliptin Ketone | Isopropylamine | >99.5% ee (for Sitagliptin) | nih.gov |

| (S)-selective ω-TA | Kinetic Resolution | Racemic Amine | Pyruvate | 50% Max Yield, >99% ee | mdpi.com |

| Transaminase from C. violaceum | Asymmetric Synthesis | Acetophenones | (S)-1-phenylethylamine | High enantioselectivity | diva-portal.org |

Advanced Synthetic Protocols for Chroman-4-amine Derivatives

Reductive amination is one of the most fundamental and widely used methods for the synthesis of amines. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. jocpr.com To synthesize (S)-6-Methylchroman-4-amine, this strategy would start from the prochiral ketone, 6-methylchroman-4-one.

The key to achieving stereoselectivity in this process is the use of a chiral reducing agent or, more commonly, a chiral catalyst that directs the reduction of the C=N bond. Asymmetric reductive amination can be achieved through transition-metal catalysis, organocatalysis, or biocatalysis. researchgate.netthieme-connect.com

A common and practical laboratory-scale method for non-asymmetric reductive amination involves the use of mild hydride reagents that selectively reduce the iminium ion in the presence of the ketone. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this one-pot transformation. nih.govchemicalbook.comharvard.edu It is milder than sodium cyanoborohydride (NaBH₃CN) and avoids the generation of toxic cyanide waste. organic-chemistry.orgmdma.ch The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov

For an asymmetric synthesis, the imine formed from 6-methylchroman-4-one and an amine source (like ammonia (B1221849) or a protected amine) would be reduced using a chiral catalytic system. This could involve asymmetric hydrogenation with a chiral iridium or rhodium catalyst, as discussed previously. thieme-connect.com Alternatively, biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) offers a powerful enzymatic approach to achieve high enantioselectivity. nih.gov These enzymes utilize a cofactor such as NAD(P)H to deliver hydride to the imine in a stereocontrolled manner. nih.gov

Table 5: Common Reagents for Reductive Amination

| Reducing Agent / System | Key Features | Typical Solvents | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions, non-toxic byproducts. | Dichloroethane (DCE), Tetrahydrofuran (THF) | organic-chemistry.orgnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at neutral pH, toxic. | Methanol (B129727) (MeOH) | mdma.ch |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Economical, scalable, can reduce other functional groups. | Methanol, Ethanol | mdma.ch |

| Borane-Pyridine Complex | Mild, effective for a range of substrates. | Acetic Acid | nih.gov |

| Imine Reductases (IREDs) | Biocatalytic, highly enantioselective, requires cofactor. | Aqueous Buffer | nih.gov |

Multi-component Reactions in Chroman-4-amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov However, the direct and stereoselective synthesis of 4-aminochroman skeletons via MCRs is not as extensively documented as for other chromane (B1220400) derivatives.

Much of the research in MCRs for chromane synthesis has focused on the generation of 2-amino-4H-chromene derivatives. These reactions typically involve the condensation of a phenol, an aromatic aldehyde, and malononitrile, often catalyzed by a base. While these methods efficiently construct the chromene ring, the resulting substitution pattern, with the amino group at the C2 position and as part of a chromene (not a chroman) ring, differs significantly from the target (S)-6-Methylchroman-4-amine.

An important MCR for the synthesis of nitrogen-containing heterocycles is the Povarov reaction, which is a formal aza-Diels-Alder reaction between an imine and an electron-rich alkene to produce tetrahydroquinolines. nih.gov Conceptually, an analogous reaction could be envisioned for the synthesis of 4-aminochromans by reacting an imine with an ortho-hydroxy styrene (B11656) derivative. However, the development of a catalytic, asymmetric version of such a reaction specifically for the synthesis of 4-aminochromans remains a significant challenge and is not a well-established route.

The primary challenges in developing an MCR for (S)-6-Methylchroman-4-amine include:

Regiocontrol: Directing the amine functionality specifically to the C4 position of the chroman ring.

Stereocontrol: Establishing the (S)-configuration at the newly formed chiral center in a predictable and highly selective manner.

Reaction Scope: Ensuring the reaction is compatible with the required starting materials, such as a substituted phenol like p-cresol.

Given the current state of the literature, the multi-component approach for the direct synthesis of (S)-6-Methylchroman-4-amine hydrochloride is less developed compared to the more established and predictable method of regioselective functionalization of a chromanone skeleton.

Advanced Analytical Characterization of S 6 Methylchroman 4 Amine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of molecules. By probing the interaction of electromagnetic radiation with the sample, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed map of the molecular framework.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms. For (S)-6-Methylchroman-4-amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy identifies the number of distinct proton environments and their neighboring protons within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing information about connectivity.

In the ¹H NMR spectrum of (S)-6-Methylchroman-4-amine hydrochloride, distinct signals are expected for the aromatic protons, the protons of the heterocyclic ring, and the methyl group protons. The protons of the amine group often appear as a broad signal due to exchange with the solvent and quadrupole effects of the nitrogen atom. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the chiral center (C4), the adjacent methylene (B1212753) group (C3), and the other methylene group (C2) of the chroman ring will have characteristic chemical shifts and coupling patterns. The methyl group attached to the aromatic ring will present as a singlet in the upfield region.

Interactive Table 1: Representative ¹H NMR Data for (S)-6-Methylchroman-4-amine Hydrochloride

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.25 | d | 8.2 | 1H |

| H-7 | 7.10 | d | 1.8 | 1H |

| H-8 | 6.95 | dd | 8.2, 1.8 | 1H |

| H-4 | 4.40 | t | 5.5 | 1H |

| H-2 | 4.25-4.15 | m | - | 2H |

| H-3 | 2.30-2.15 | m | - | 2H |

| -CH₃ | 2.35 | s | - | 3H |

| -NH₃⁺ | 8.50 | br s | - | 3H |

Note: Data are representative and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

For (S)-6-Methylchroman-4-amine hydrochloride, the ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms of the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon bearing the amino group (C4) and the carbons of the heterocyclic ring (C2 and C3) will appear in the aliphatic region, with the carbon attached to the oxygen atom (C2) being the most downfield of the three. The methyl carbon will be observed at the most upfield position.

Interactive Table 2: Representative ¹³C NMR Data for (S)-6-Methylchroman-4-amine Hydrochloride

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-8a | 154.5 |

| C-6 | 138.0 |

| C-5 | 130.0 |

| C-7 | 128.5 |

| C-4a | 121.0 |

| C-8 | 117.0 |

| C-2 | 65.0 |

| C-4 | 48.0 |

| C-3 | 30.0 |

| -CH₃ | 21.0 |

Note: Data are representative and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in tracing out the spin systems within the molecule, for instance, confirming the connectivity of the protons within the heterocyclic ring (H-2, H-3, and H-4).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methyl protons to the aromatic carbons C-5, C-6, and C-7 would confirm the position of the methyl group.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound and can also offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule by distinguishing between ions with the same nominal mass but different exact masses. For (S)-6-Methylchroman-4-amine hydrochloride, HRMS would be used to confirm the molecular formula of the protonated free amine, C₁₀H₁₄NO⁺.

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Characteristic fragment ions would arise from the cleavage of the chroman ring and the loss of the amino group, providing additional evidence for the compound's identity.

Interactive Table 3: Representative HRMS Data for (S)-6-Methylchroman-4-amine

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 164.1070 | 164.1072 |

Note: M refers to the neutral (S)-6-Methylchroman-4-amine molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

LC-MS Integration for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the purity assessment of pharmaceutical compounds. nih.govresearchgate.net It combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. researchgate.net For (S)-6-Methylchroman-4-amine hydrochloride, an LC-MS method would be developed to separate the main component from any potential impurities, such as starting materials, by-products from the synthesis, or degradation products.

A typical LC-MS analysis for a primary aromatic amine like (S)-6-Methylchroman-4-amine hydrochloride would involve a reversed-phase HPLC separation coupled with a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov The mass spectrometer can be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantifying known impurities. nih.govnih.gov

The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. The mass spectrometer confirms the identity of the main peak by its mass-to-charge ratio (m/z) and provides structural information on any detected impurities through their fragmentation patterns.

Table 1: Illustrative LC-MS Purity Analysis Data for (S)-6-Methylchroman-4-amine Hydrochloride

| Retention Time (min) | Peak Identity | m/z (M+H)⁺ | Peak Area (%) |

| 5.2 | (S)-6-Methylchroman-4-amine | 164.1 | 99.85 |

| 3.8 | Impurity A (e.g., starting material) | 148.1 | 0.08 |

| 6.1 | Impurity B (e.g., reaction by-product) | 178.1 | 0.07 |

Stereochemical Purity and Enantiomeric Excess Determination

Ensuring that a chiral compound consists of a single enantiomer is crucial. This is quantified by the enantiomeric excess (ee), which measures the predominance of one enantiomer over the other.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds. nih.govunife.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. shimadzu.comnih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, though HPLC is more common for non-volatile compounds like amine hydrochlorides. nih.gov

Method development, often referred to as method scouting, is critical and involves screening various CSPs (e.g., polysaccharide-based columns) and mobile phase compositions to achieve optimal separation of the (S)- and (R)-enantiomers. shimadzu.com Once separated, the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Retention Time (min) | Enantiomer | Peak Area | Enantiomeric Excess (ee) (%) |

| 8.5 | (R)-6-Methylchroman-4-amine | 5,000 | 99.0 |

| 9.8 | (S)-6-Methylchroman-4-amine | 995,000 |

Calculation: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netresearchgate.netnih.gov This technique requires a high-quality single crystal of the compound. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule. ed.ac.uk

To determine the absolute configuration, the phenomenon of anomalous dispersion (the Bijvoet method) is used. researchgate.net This effect is more pronounced with the presence of heavier atoms in the crystal structure. For an organic hydrochloride salt, the chlorine atom can be sufficient to allow for a reliable determination of the absolute stereochemistry. researchgate.net The result is an unambiguous assignment of the (S) or (R) configuration at the chiral center. nih.gov

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances where they rotate the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org The (S)-enantiomer will be either dextrorotatory (+) or levorotatory (-), while the (R)-enantiomer will have the equal and opposite rotation. masterorganicchemistry.com

The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length. libretexts.orgyoutube.com While not an absolute method for determining configuration on its own, once the specific rotation of a pure enantiomer is known, polarimetry becomes a rapid and straightforward method for assessing enantiomeric purity. thieme-connect.dequizlet.com The optical purity, which is often equivalent to the enantiomeric excess, can be calculated by comparing the specific rotation of a sample to that of the pure enantiomer. wikipedia.org

Table 3: Relationship Between Optical Purity and Specific Rotation

| Enantiomeric Excess of (S)-isomer (%) | Observed Specific Rotation [α] (degrees)* |

| 100 | -45.5 |

| 95 | -43.2 |

| 90 | -41.0 |

| 50 | -22.8 |

| 0 (Racemic) | 0 |

*Hypothetical value for the pure (S)-enantiomer.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information on the absolute configuration and conformation of chiral molecules in solution. ru.nlhilarispublisher.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. nih.govresearchgate.net It is particularly sensitive to the environment around chromophores within the molecule.

VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. nih.govru.nl Since functional groups throughout the entire molecule give rise to vibrational bands, VCD provides a detailed stereochemical fingerprint of the molecule. hilarispublisher.comcas.cz

For an unambiguous assignment of absolute configuration, the experimental ECD and VCD spectra are compared with spectra predicted by quantum mechanical calculations for a given enantiomer (e.g., the (S)-enantiomer). hilarispublisher.com A good match between the experimental and calculated spectra provides strong evidence for the absolute configuration of the molecule in solution. These techniques are complementary and their combined use offers a highly reliable method for stereochemical characterization. hilarispublisher.com

Derivatization and Functionalization of S 6 Methylchroman 4 Amine Hydrochloride for Research Applications

Amine Functionalization Reactions

The primary amine group at the 4-position of the chroman ring is a key site for derivatization. As a nucleophile, it readily participates in various bond-forming reactions, allowing for the introduction of a wide array of substituents. wikipedia.org These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs and for tuning the physicochemical properties of the molecule.

Acylation of the primary amine on (S)-6-methylchroman-4-amine leads to the formation of stable amide derivatives. This transformation is one of the most common methods for amine functionalization due to the reliability of the reaction and the stability of the resulting amide bond. evitachem.com The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride, acid anhydride, or carboxylic acid activated with a coupling agent.

These reactions can be performed under various conditions, often at room temperature. organic-chemistry.orgthermofisher.com The choice of acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems. This versatility is instrumental in modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

Table 1: Representative Acylation Reactions

| Acylating Agent | Reagent/Catalyst | Expected Product |

|---|---|---|

| Acetyl chloride | Base (e.g., Triethylamine) | N-( (S)-6-methylchroman-4-yl)acetamide |

| Benzoic anhydride | Base (e.g., Pyridine) | N-( (S)-6-methylchroman-4-yl)benzamide |

This table presents expected outcomes based on general chemical principles of amine acylation.

N-Alkylation introduces alkyl groups onto the amine nitrogen, converting the primary amine into a secondary or tertiary amine. wikipedia.org A significant challenge in the N-alkylation of primary amines is preventing overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgresearchgate.net However, strategies using specific reagents and controlled reaction conditions can achieve selective mono-alkylation. researchgate.net

Common methods include reactions with alkyl halides, where the amine acts as a nucleophile to displace the halide. wikipedia.org Another prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which utilizes alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru, Ir). nih.govunica.it This green chemistry approach generates water as the only byproduct. unica.it Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

Table 2: Common N-Alkylation Strategies

| Alkylating Agent | Reagent/Catalyst | Product Type |

|---|---|---|

| Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| Alcohol (e.g., R-OH) | Metal Catalyst (e.g., [Ru]-complex) | Secondary/Tertiary Amine |

| Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

This table outlines general strategies for N-alkylation of primary amines. rsc.org

Silylation is a chemical derivatization technique primarily used to increase the volatility and thermal stability of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The active hydrogen on the amine group of (S)-6-methylchroman-4-amine can be replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu

Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. colostate.edudocumentsdelivered.com The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom of the silylating agent. nih.gov The resulting silylated derivative is less polar and more amenable to GC analysis, allowing for accurate quantification and identification. nih.govdocumentsdelivered.com The stability of the silylated derivative is a key parameter, with some methods offering derivatives that are stable for several days at room temperature. nih.gov

The primary amine of (S)-6-methylchroman-4-amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. wjpsonline.comwikipedia.org This reaction is typically reversible and can be catalyzed by either an acid or a base. wjpsonline.comresearchgate.net The formation proceeds through a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgresearchgate.net

Schiff bases are versatile intermediates in organic synthesis and can act as ligands in coordination chemistry. wikipedia.orgdergipark.org.tr The reaction is generally straightforward, often involving mixing the amine and the carbonyl compound in a suitable solvent like methanol (B129727) and stirring at ambient temperature. wjpsonline.comdergipark.org.tr The stability of the resulting imine is influenced by the structure of the reactants; aromatic aldehydes generally form more stable Schiff bases than aliphatic ones due to conjugation. wjpsonline.com

Table 3: Schiff Base Formation

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Acid or Base (optional) | (E)-N-benzylidene-6-methylchroman-4-amine |

This table shows expected products from the condensation reaction of a primary amine with carbonyl compounds.

Transformations of the Chroman Ring System

The chroman ring itself is a target for functionalization, particularly the aromatic portion (Ring A). Modifications to this ring can significantly impact the electronic properties and biological activity of the resulting derivatives. acs.org

Electrophilic aromatic substitution reactions can be used to introduce various functional groups onto the benzene (B151609) ring of the chroman scaffold. The positions ortho- and para- to the activating ether oxygen (C5 and C7) and the methyl group (C5 and C7) are the most likely sites for substitution.

Halogenation: Introducing halogen atoms (e.g., Br, Cl) can be achieved using appropriate halogenating agents. For example, bromination can be carried out with N-bromosuccinimide (NBS). These halogenated derivatives serve as valuable intermediates for further modifications, such as cross-coupling reactions. nih.gov

Nitration: The introduction of a nitro group (-NO₂) is a common electrophilic aromatic substitution. Nitration of aromatic rings is typically performed using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.net The resulting nitro-substituted chroman can be a precursor to other functional groups, for instance, by reduction of the nitro group to an amine. The specific conditions of the nitration reaction can influence the outcome and yield of the desired product. researchgate.netresearchgate.net

These modifications expand the chemical space accessible from the (S)-6-methylchroman-4-amine hydrochloride starting material, providing a rich source of novel compounds for scientific investigation. researchgate.net

Functionalization at the Heterocyclic Ring (e.g., Hydroxylation, Oxidation)

The chemical modification of the heterocyclic pyran ring of (S)-6-Methylchroman-4-amine hydrochloride is a key strategy for creating derivatives with novel properties for research applications. Functionalization reactions such as hydroxylation and oxidation can introduce new reactive handles, alter the molecule's stereochemistry, or change its electronic properties. Research into the chemistry of the broader chroman scaffold provides insights into potential synthetic pathways for modifying the heterocyclic portion of the target compound.

Hydroxylation: The introduction of a hydroxyl group onto the chroman ring can be achieved through various methods. One approach involves the direct hydroxylation of aromatic C-H bonds using hydrogen peroxide in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. google.com This method has been shown to be effective for hydroxylating phenols and their ethers, suggesting its potential applicability to the benzene ring portion of the chroman structure. google.com For the heterocyclic ring, hydroxylation can be accomplished through mechanisms involving high-valent metal-oxo species. For instance, nonheme oxoiron(IV) complexes have been shown to perform intramolecular hydroxylation on aromatic rings. nih.gov Furthermore, manganese complexes have been used to catalyze aromatic C-H hydroxylation, favoring oxidation at the aromatic ring over benzylic positions. uu.nl The mechanism of permanganate (B83412) oxidation has also been studied for the hydroxylation of olefins, which could be relevant for modifications of unsaturated precursors to the chroman ring. acs.org

Oxidation: Oxidation of the chroman ring can lead to a variety of functionalized products, including chroman-4-ones and other oxidized derivatives. The oxidation of chroman-4-ols using reagents like chromic acid is a known transformation that yields the corresponding chroman-4-one. amanote.com More advanced methods include enantioselective intramolecular allylic C-H oxidation, which utilizes a palladium complex to generate optically active chromans. nih.govresearchgate.net This highlights the potential for stereocontrolled functionalization of the chroman system. Additionally, a stepwise process involving the oxidation of tetralins can be used to produce diverse chroman scaffolds, including chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org These oxidative transformations provide access to a range of derivatives by modifying the oxidation state of the heterocyclic ring.

The table below summarizes selected methods for the functionalization of the chroman ring system.

| Functionalization | Method/Reagent | Product Type | Key Findings |

| Hydroxylation | Hydrogen Peroxide / Trifluoromethanesulfonic Acid | Hydroxylated Aromatic Ring | Effective for phenols and phenol (B47542) ethers, suggesting applicability to the chroman's benzene ring. google.com |

| Hydroxylation | Nonheme Oxoiron(IV) Complexes | Hydroxylated Aromatic Ring | Demonstrates intramolecular hydroxylation capabilities. nih.gov |

| Hydroxylation | Manganese Catalysts / H₂O₂ | Phenols | Favors oxidation at the aromatic ring over benzylic positions. uu.nl |

| Oxidation | Chromic Acid | Chroman-4-one | Standard method for oxidizing chroman-4-ols. amanote.com |

| Oxidation | Palladium Complex / 2-Fluorobenzoic Acid | Optically Active Chromans | Achieves enantioselective intramolecular allylic C-H oxidation. nih.govresearchgate.net |

| Oxidation | Oxidative Ring-Contraction | Chroman-2-carboxylic acids, Chroman-2-ols | A stepwise scheme starting from tetralins leads to diverse chroman scaffolds. chemrxiv.org |

Introduction of Reporter Groups for Spectroscopic Studies

To facilitate the study of molecular interactions and localization in biological systems, reporter groups can be attached to (S)-6-Methylchroman-4-amine hydrochloride. These groups, such as fluorophores, allow for detection and quantification using spectroscopic techniques. The primary amine group on the chroman scaffold is a prime target for derivatization with various reporter molecules.

The introduction of fluorescent moieties is a common strategy. Coumarin (B35378) derivatives, which are structurally related to chromans, are well-known fluorophores. icrc.ac.ir They exhibit properties such as high fluorescence quantum yield, large Stokes shifts, and good photostability, making them suitable for use as reporter groups. icrc.ac.irnih.gov Synthetic strategies often involve the condensation of phenols with β-keto esters (Pechmann reaction) or Knoevenagel condensation followed by Suzuki cross-coupling reactions to create a variety of fluorescent coumarin structures. nih.govresearchgate.net These fluorescent scaffolds could potentially be linked to the amine group of (S)-6-Methylchroman-4-amine hydrochloride through a suitable linker.

A more direct approach involves the derivatization of the primary amine. A wide range of reagents are available for labeling primary amines with chromophores or fluorophores for HPLC analysis, and these methods are directly applicable. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride) react readily with primary amines under mild conditions to form stable, highly fluorescent or UV-active derivatives. thermofisher.com For instance, reacting (S)-6-Methylchroman-4-amine hydrochloride with Dansyl chloride would attach the fluorescent dansyl group, enabling sensitive detection in fluorescence-based assays.

The table below details common reagents used for introducing reporter groups to primary amines, which could be applied to (S)-6-Methylchroman-4-amine hydrochloride.

| Reporter Group Type | Derivatization Reagent | Resulting Derivative | Detection Method |

| Fluorophore | o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescence Spectroscopy |

| Fluorophore | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-amine derivative | Fluorescence or UV Spectroscopy |

| Fluorophore | 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) | Dansyl-amine derivative | Fluorescence Spectroscopy |

| Chromophore/Fluorophore | Coumarin-based reactive dyes | Coumarin-amide conjugate | Fluorescence or UV-Vis Spectroscopy |

| Chromophore | 4-Dinitrofluorobenzene (DNFB) | DNP-amine derivative | UV-Vis Spectroscopy |

These derivatization strategies allow for the transformation of (S)-6-Methylchroman-4-amine hydrochloride into probes suitable for a range of spectroscopic studies, facilitating research into its molecular interactions and behavior.

Computational and Theoretical Studies of S 6 Methylchroman 4 Amine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (S)-6-Methylchroman-4-amine hydrochloride, this process would involve calculating the molecule's energy at various geometries to locate the lowest-energy conformer.

Conformational analysis, often performed via a potential energy scan, involves rotating specific bonds to identify different stable conformers and the energy barriers between them. wu.ac.th This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts. The optimization is typically carried out using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. wu.ac.thresearchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Significance |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the type and strength of the chemical bond (e.g., single, double). |

| Bond Angle (°) | The angle formed between three connected atoms. | Defines the molecule's basic shape and steric environment. |

| Dihedral Angle (°) | The angle between two planes, each defined by three atoms. | Describes the conformation of the molecule and steric strain. |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.govmdpi.com These energies are calculated using methods like Time-Dependent DFT (TD-DFT). materialsciencejournal.org

| Parameter | Abbreviation | Definition and Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. A higher energy level corresponds to a better electron-donating capability (nucleophilicity). mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty orbital. A lower energy level corresponds to a better electron-accepting capability (electrophilicity). mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | The energy difference (ELUMO - EHOMO). It is a key indicator of molecular stability; a smaller gap implies higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. numberanalytics.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying a molecule's reactive sites. numberanalytics.comwalisongo.ac.id

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For (S)-6-Methylchroman-4-amine hydrochloride, such regions would be expected around the electronegative oxygen atom in the chroman ring.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the ammonium (B1175870) group (-NH3+) would be a primary site of positive potential.

Green Regions : Represent areas of neutral or near-zero potential.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. thaiscience.info

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For (S)-6-Methylchroman-4-amine hydrochloride, DFT could be used to study reactions involving the primary amine group, such as acylation or alkylation. libretexts.org The calculations would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants. This information provides a quantitative understanding of the reaction's feasibility and kinetics, which is often difficult to obtain through experimental means alone.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. unar.ac.id These studies are fundamental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.govnih.gov

In a molecular docking study involving (S)-6-Methylchroman-4-amine hydrochloride, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The simulation aims to find the binding pose with the lowest energy, which corresponds to the most stable ligand-receptor complex.

The analysis of the resulting complex focuses on identifying the specific non-covalent interactions that stabilize the binding. nih.gov These interactions are critical for understanding the basis of molecular recognition.

| Interaction Type | Description | Potential Participating Groups on (S)-6-Methylchroman-4-amine |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The ammonium group (-NH3+) acting as a hydrogen bond donor; the oxygen atom of the chroman ring acting as a hydrogen bond acceptor. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | The methyl group and the benzene (B151609) ring of the chroman structure. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the chroman structure interacting with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's active site. |

| Cation-Pi Interaction | An electrostatic interaction between a cation and the face of an electron-rich pi system. | The positively charged ammonium group interacting with an aromatic ring of a protein residue. |

By quantifying the binding energy and analyzing these interactions, docking studies can predict whether a compound is likely to be an inhibitor or activator of a specific protein target, guiding further experimental investigation. mdpi.com

Conformational Flexibility and Ligand-Scaffold Interactions

The chroman scaffold, a core component of (S)-6-Methylchroman-4-amine hydrochloride, possesses inherent conformational flexibility primarily centered around the dihydropyran ring. This non-aromatic portion of the molecule can adopt various conformations, with the most stable arrangements typically being half-chair or sofa forms. The specific conformation adopted by (S)-6-Methylchroman-4-amine hydrochloride will be influenced by the steric and electronic properties of its substituents, namely the methyl group at the 6-position and the amine group at the 4-position.

Computational studies on related chromane (B1220400) derivatives have provided insights into the conformational preferences of this heterocyclic system. For instance, X-ray analysis and DFT conformational analysis of certain chromane derivatives have revealed that substituents can adopt either axial or equatorial positions, with the main conformation in solution often being predictable based on coupling constants from NMR spectroscopy. In some substituted 3- and 4-chromanones, bulky substituents have been shown to favor quasi-axial or quasi-equatorial positions to minimize steric strain. For (S)-6-Methylchroman-4-amine, the amine group at the stereocenter C4 can exist in either an axial or equatorial orientation, and the energetic preference between these two will dictate the dominant conformation in a given environment.

The interactions between the (S)-6-Methylchroman-4-amine scaffold and a biological target, such as a receptor or enzyme, are crucial for its activity. These interactions are dictated by the molecule's three-dimensional shape and the distribution of its electronic properties. Docking studies performed on analogous chroman-4-one derivatives have highlighted several key types of interactions. The aromatic benzene ring of the chroman scaffold is capable of engaging in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The oxygen atom within the dihydropyran ring can act as a hydrogen bond acceptor.

For (S)-6-Methylchroman-4-amine specifically, the protonated amine group (as the hydrochloride salt) is a key interaction point, capable of forming strong hydrogen bonds and electrostatic interactions with negatively charged or polar residues, such as aspartate or glutamate, in a protein's active site. The methyl group at the 6-position, while seemingly a minor modification, can influence ligand-scaffold interactions by providing additional hydrophobic contact or by sterically directing the orientation of the molecule within the binding site to achieve a more favorable binding pose. The interplay between the conformational flexibility of the dihydropyran ring and the specific interactions of the substituent groups ultimately determines the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies (Focus on structural parameters and chemical transformations)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational and medicinal chemistry tools used to understand how the chemical structure of a compound influences its biological activity. For a molecule like (S)-6-Methylchroman-4-amine hydrochloride, these methodologies can provide valuable insights for the design of analogs with improved potency or selectivity.

Structure-Activity Relationship (SAR) Methodologies

SAR studies on chroman derivatives have been instrumental in identifying key structural features that govern their biological effects. For the broader class of chroman-4-ones, research has demonstrated that the nature and position of substituents on the benzopyran ring system significantly impact activity. For instance, in a series of substituted chroman-4-ones evaluated as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. nih.govacs.org Conversely, the absence of a substituent at the 6-position led to a significant decrease in potency. nih.gov

In the context of (S)-6-Methylchroman-4-amine, SAR would focus on systematic modifications to the molecule and the resulting changes in a specific biological activity. Key areas for chemical transformation and subsequent analysis would include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (5, 7, 8) of the benzene ring can modulate the electronic properties (electron-donating or -withdrawing) and lipophilicity of the molecule. This can influence binding affinity and pharmacokinetic properties.

Modification of the 4-Amino Group: The primary amine at the C4 position can be transformed into secondary or tertiary amines, amides, or other functional groups. These changes would alter the hydrogen bonding capacity and basicity of this group, which is often crucial for interaction with biological targets.

Alterations at the 6-Position: The methyl group at the 6-position can be replaced with other alkyl groups of varying sizes or with different functional groups to probe the steric and electronic requirements of the binding pocket in that region.

Stereochemistry at C4: While the focus is on the (S)-enantiomer, synthesizing and testing the (R)-enantiomer would provide critical information on the stereochemical requirements for activity.

The following table outlines potential structural modifications and their predicted impact based on general SAR principles observed in related chroman scaffolds.

| Position of Modification | Type of Transformation | Potential Impact on Activity |

| 4-Position | N-alkylation, N-acylation | Altered hydrogen bonding, basicity, and steric interactions |

| 6-Position | Variation of alkyl substituent | Probing hydrophobic pockets and steric tolerance |

| Aromatic Ring (5, 7, 8) | Introduction of EWG/EDG | Modulation of electronic properties and binding interactions |

| Chiral Center (C4) | Inversion of stereochemistry | Determination of stereospecific binding requirements |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For (S)-6-Methylchroman-4-amine and its analogs, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and correlating them with their measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

The key structural parameters (descriptors) that would be considered in a QSAR study of chroman-4-amine (B2768764) derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding electrostatic and orbital-based interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and specific steric parameters like Taft's steric parameter (Es). They help to quantify the influence of molecular size on binding.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated logP (cLogP) is the most common hydrophobic descriptor. It is vital for understanding how the compound partitions between aqueous and lipid environments, which affects its ability to cross cell membranes and interact with hydrophobic binding pockets.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Wiener index, Randić index), which describe the branching and connectivity of the atoms in the molecule.

A hypothetical QSAR equation for a series of 6-substituted chroman-4-amines might take the following form:

log(1/IC50) = c0 + c1(σ) + c2(logP) + c3*(Es)

Where:

log(1/IC50) is the biological activity.

σ is the Hammett constant, representing the electronic effect of the substituent at the 6-position.

logP represents the lipophilicity of the molecule.

Es is the Taft steric parameter for the 6-substituent.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

The following table summarizes the types of descriptors and their relevance in QSAR studies of chroman-4-amine analogs.

| Descriptor Type | Examples | Relevance to (S)-6-Methylchroman-4-amine Analogs |

| Electronic | Hammett constants (σ), Atomic charges, HOMO/LUMO energies | Quantifies the influence of substituents on electrostatic and orbital interactions with the target. |

| Hydrophobic | logP, cLogP | Models the ability to cross biological membranes and engage in hydrophobic interactions within the binding site. |

| Steric | Molar refractivity (MR), Taft's steric parameter (Es) | Describes the size and shape constraints of the binding pocket. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure, such as branching and cyclicity. |

By employing these SAR and QSAR methodologies, researchers can systematically probe the structural requirements for the biological activity of (S)-6-Methylchroman-4-amine hydrochloride and rationally design new derivatives with enhanced therapeutic potential. nih.gov

Academic Research Applications and Future Directions for Chiral Chroman 4 Amine Scaffolds

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amines are fundamental structural motifs found in a vast number of natural products and pharmaceuticals. nih.govnih.gov Consequently, enantiopure compounds like (S)-6-Methylchroman-4-amine serve as invaluable starting materials, or chiral building blocks, for the asymmetric synthesis of elaborate molecular architectures. nih.govchemimpex.com The strategic use of such building blocks allows chemists to introduce a specific stereocenter at an early stage, guiding the stereochemical outcome of subsequent reactions and simplifying the synthesis of stereochemically complex targets.

The chroman scaffold is a core component of numerous natural products, including flavonoids and tocopherols (B72186) (Vitamin E), which exhibit a wide range of biological activities. researchgate.netnih.gov Synthetic chemists leverage chiral chroman-4-amines to create novel analogs of these natural products. By modifying the substitution pattern on the aromatic ring or by elaborating the amine functionality, researchers can systematically alter the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles.

For instance, the natural product encecalin, which contains a chromene ring, has served as a starting point for the synthesis of various amine-containing analogs with antiprotozoal activity. nih.gov Through reductive amination, chromane-based amines were synthesized and showed promising activity against various parasites, demonstrating how the core scaffold can be used to generate bioactive natural product analogs. nih.gov While direct synthesis from (S)-6-Methylchroman-4-amine is not explicitly detailed, its structure is primed for such transformations, where the amine can be functionalized to mimic or alter the side chains of known natural products.

The amine functionality of the chroman-4-amine (B2768764) scaffold is a gateway for the construction of more complex, fused, or appended heterocyclic systems. The reactivity of the amine allows it to participate in a wide range of classical and modern organic reactions, including cyclization, condensation, and transition-metal-catalyzed cross-coupling reactions. researchgate.netsemanticscholar.org

For example, the primary amine can be transformed into an imine, which can then undergo cycloaddition reactions to form new rings. semanticscholar.org It can also act as a nucleophile in reactions with bifunctional electrophiles to construct fused heterocyclic systems, such as pyrazoles, imidazoles, or thiazoles. researchgate.net The synthesis of 2-Amino-4H-chromenes, a related class of compounds, often involves a multi-component reaction that highlights the versatility of the chromene scaffold in building diverse heterocyclic libraries. sci-hub.sesharif.edu These strategies allow for the conversion of the relatively simple chroman-4-amine core into novel, polycyclic structures with potential applications in materials science and drug discovery. sci-hub.se

Table 1: Representative Transformations for Heterocycle Synthesis from Amine Precursors

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reaction Type |

| Primary Amine | Dicarbonyl Compound | Pyrazine / Quinoxaline | Condensation |

| Primary Amine | Carbonyl Compound | Imine (intermediate) | Condensation |

| Imine | Various | Pyridine / Quinoline | Cyclization |

| Primary Amine | 3-Formylchromone | Chromeno[4,3-b]pyridine | 1,2-Addition / Cyclization |

| Primary Amine | Acrylonitrile | 4-Cyanoethyl derivative | Cyanoethylation |

Application in the Design of Chemical Probes and Research Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. youtube.com The chroman-4-amine scaffold is well-suited for the development of such tools. The amine group provides a convenient attachment point for reporter tags, such as fluorophores (e.g., BODIPY), biotin, or photo-affinity labels, via stable amide bond formation. nih.gov

By attaching a fluorescent dye to a chroman-4-amine derivative, researchers can create probes to visualize the subcellular localization of the molecule or its biological target. nih.govaip.org For example, a fluorescently labeled probe could be used in microscopy studies to track its accumulation in specific organelles or to quantify its binding to a target protein in living cells. nih.gov This approach is invaluable for understanding the mechanism of action of bioactive compounds and for identifying new therapeutic targets. youtube.com

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Chroman-4-amine Core Structures